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molecular formula C10H13NO2 B1195654 Propyl anthranilate CAS No. 30954-98-4

Propyl anthranilate

Cat. No. B1195654
M. Wt: 179.22 g/mol
InChI Key: QYGHESHPPSSONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04135050

Procedure details

453 parts of anthranilic acid methyl ester are reacted with 900 parts of n-propanol and 15 parts of potassium carbonate according to Example 1. The reaction lasts for about ten hours. There are obtained 495 parts of anthranilic acid-n-propyl ester (boiling point 128°-131° C. at 3-5 mm Hg; nD25 1,551; containing according to gas chromatography less than 0.2% of anthranilic acid methyl ester). The yield is 92% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6].C(=O)([O-])[O-].[K+].[K+].[CH2:18](O)[CH2:19]C>>[CH2:1]([O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6])[CH2:18][CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=1C(N)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction lasts for about ten hours

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)OC(C=1C(N)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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